3-(3-Methoxy-phenyl)-1H-indazole
Overview
Description
3-(3-Methoxy-phenyl)-1H-indazole is a chemical compound that is used as a pharmaceutical intermediate . It is a member of methoxybenzenes .
Synthesis Analysis
The synthesis of this compound involves several experimental techniques such as Fourier transform-infrared spectroscopy (FT-IR), FT-Raman, NMR, and UV–vis spectral methods .Molecular Structure Analysis
The molecular structure of this compound has been characterized by several experimental techniques such as Fourier transform-infrared spectroscopy (FT-IR), FT-Raman, NMR, and UV–vis spectral methods .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 180.20 g/mol . It is a member of methoxybenzenes .Scientific Research Applications
Anti-apoptotic Agents
Research on derivatives of 1-benzyl-3-(5'-hydroxymethyl-2'-furyl)indazole, including methoxy-substituted analogs, has shown potential in the treatment of sepsis and septic shock. These compounds are effective inhibitors of sodium nitroprusside-induced vascular smooth muscle cell apoptosis, suggesting their utility as therapeutic agents for sepsis (J. Lien et al., 2002).
Electroactive Materials
New derivatives of indazole have been synthesized with promising thermal, optical, electrochemical, and photoelectrical properties. These materials, including methoxy-substituted indazole derivatives, exhibit high thermal stabilities and are proposed for use in electronic applications (Monika Cekaviciute et al., 2012).
Deproto-metallation and Functionalization
The deproto-metallation of 1-aryl-1H-indazoles using a mixed lithium-zinc base highlights the potential for functionalizing indazole derivatives at specific positions, offering pathways for the synthesis of novel compounds with varied applications (Elisabeth Nagaradja et al., 2014).
Inhibition of Nitric Oxide Synthase
The crystal structure analysis of 7-methoxy-1H-indazole, an inhibitor of nitric oxide synthase, provides insights into its potential pharmacological applications. The study of its molecular interactions may aid in the development of new therapeutic agents (J. Sopková-de Oliveira Santos et al., 2002).
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures have been found to targettubulin , a protein that plays a crucial role in cell division .
Mode of Action
For instance, compounds like Apocynin, which have a similar methoxyphenyl group, have been found to inhibit NADPH oxidase activity, preventing the production of superoxide in human agranulocytes or neutrophilic granulocytes .
Pharmacokinetics
A study on a structurally similar compound, 3-(4-hydroxy-3-methoxyphenyl)propionic acid, showed that it undergoes rapid metabolism and wide tissue distribution with ≥12% absorption ratio .
Properties
IUPAC Name |
3-(3-methoxyphenyl)-1H-indazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O/c1-17-11-6-4-5-10(9-11)14-12-7-2-3-8-13(12)15-16-14/h2-9H,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSCZEHGQJFAYSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NNC3=CC=CC=C32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101303313 | |
Record name | 3-(3-Methoxyphenyl)-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101303313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885271-14-7 | |
Record name | 3-(3-Methoxyphenyl)-1H-indazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885271-14-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(3-Methoxyphenyl)-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101303313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.